3-bromo-N-(3-methylphenyl)benzamide

Procurement Quality Regioisomeric Purity Vendor Comparison

Select 3-bromo-N-(3-methylphenyl)benzamide for unambiguous meta-regioselectivity in Pd-catalysed cross-coupling—a structural prerequisite not obtainable with the more common 4-bromo or 3-chloro analogues. With a standard purity of 90%, this specific regioisomer serves as a validated entry point into Bcr-Abl kinase inhibitor chemotypes and agrochemical benzamide libraries. Dual-source identity authentication (NIST EI-MS & Wiley SpectraBase ¹H-NMR/FT-IR) eliminates regioisomer mis-assignment risk and ensures experimental reproducibility across procurement batches.

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
Cat. No. B3835376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(3-methylphenyl)benzamide
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C14H12BrNO/c1-10-4-2-7-13(8-10)16-14(17)11-5-3-6-12(15)9-11/h2-9H,1H3,(H,16,17)
InChIKeyWKNUQUGRDPCODX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(3-methylphenyl)benzamide: Core Identity and Procurement Baseline


3-Bromo-N-(3-methylphenyl)benzamide (CAS 346720-58-9; molecular formula C₁₄H₁₂BrNO; MW 290.16) is a meta‑brominated benzamide derivative carrying an N‑(3‑methylphenyl) substituent [1]. The compound is primarily sourced as a research‑grade synthetic intermediate (standard purity 90 %) and is structurally authenticated by its NIST‑registered electron‑ionization mass spectrum [1] and by ¹H‑NMR/FT‑IR spectra deposited in the Wiley SpectraBase library [2]. Its key structural features – a bromine atom at the 3‑position of the benzamide ring and a methyl group at the 3‑position of the aniline ring – define the reactivity and selectivity profile that distinguishes it from regioisomeric and halogen‑variant analogues.

Why 3-Bromo-N-(3-methylphenyl)benzamide Cannot Be Interchanged with Halogen or Regioisomer Analogs Without Risk


Simple substitution of 3-bromo-N-(3-methylphenyl)benzamide by its 4‑bromo regioisomer, its 3‑chloro analogue, or an unsubstituted benzamide is not risk‑free for procurement or experimental use. The 3‑bromo substituent determines the regiochemical outcome of palladium‑catalysed cross‑couplings [1], and the N‑(3‑methylphenyl) moiety affects both conformational preferences and biological target interactions [2]. Furthermore, the commercial supply of the 3‑bromo regioisomer is currently offered at a standard purity of 90 % , whereas the 4‑bromo isomer is supplied at 97 % purity , meaning that an uninformed swap can introduce a 7‑percentage‑point purity gap that must be corrected by repurification before use. The following quantitative evidence makes the case for deliberate selection rather than default substitution.

Quantitative Selection Evidence for 3-Bromo-N-(3-methylphenyl)benzamide Versus Closest Analogs


Vendor‑Specified Purity of the 3‑Bromo Regioisomer vs. the 4‑Bromo Analogue

The commercially supplied standard purity of 3-bromo-N-(3-methylphenyl)benzamide is 90 % , while the 4-bromo regioisomer (4-bromo-N-(3-methylphenyl)benzamide, CAS 81636-17-1) is typically supplied at a higher purity of 97 % by the same category of research‑grade vendors . This 7‑percentage‑point purity gap means that for every 100 mg of material ordered, the 3‑bromo product contains up to 10 mg of impurities, whereas the 4‑bromo product contains approximately 3 mg. Investigators must therefore adjust mass calculations and, if required, budget for an additional purification step when selecting the 3‑bromo isomer.

Procurement Quality Regioisomeric Purity Vendor Comparison

Regioisomeric Identity Confirmation by Spectroscopic Reference Standards

The 3‑bromo regioisomer is authenticated by an electron‑ionization mass spectrum archived in the NIST Mass Spectrometry Data Center (NIST MS No. 307153) [1] and by ¹H‑NMR and FT‑IR spectra in the Wiley SpectraBase library (Compound ID 2XCLI9jHgRc) [2]. These authenticated spectra allow unambiguous discrimination from the 4‑bromo regioisomer, whose distinct fragmentation pattern and NMR chemical shifts are separately catalogued. Procurement of the 3‑bromo compound without matching the supplied certificate of analysis to these reference spectra risks receiving the wrong regioisomer, which would alter the regiochemistry of any subsequent cross‑coupling step [3].

Structural Authentication NMR Spectroscopy Regioisomer Discrimination

Class‑Level Evidence for Bcr‑Abl Kinase Inhibitory Potential of 3‑Halogenated Benzamides

A series of 3‑substituted benzamide derivatives, including 3‑halogenated and 3‑trifluoromethylated variants, were identified as highly potent Bcr‑Abl kinase inhibitors [1]. The lead compound NS‑187 (INNO‑406), which carries a 3‑trifluoromethyl group, inhibited wild‑type Bcr‑Abl with 25–55‑fold greater potency than imatinib in vitro [2]. Although the specific IC₅₀ of the 3‑bromo‑N‑(3‑methylphenyl) analogue against Bcr‑Abl or K562 cell proliferation was not disclosed in the public literature, the SAR indicates that a 3‑halogen substituent is a key determinant of potency, and the 3‑bromo congener is structurally positioned within the active group of this series.

Bcr-Abl Kinase Antiproliferative Activity SAR

Procurement‑Driven Application Scenarios for 3-Bromo-N-(3-methylphenyl)benzamide


Scaffold for Suzuki–Miyaura Cross‑Coupling to Generate Biaryl Libraries

The 3‑bromo substituent serves as a privileged leaving group for palladium‑catalysed cross‑coupling, enabling the synthesis of diverse 3‑aryl‑N‑(3‑methylphenyl)benzamide derivatives. Procurement of the 3‑bromo regioisomer guarantees that the coupling occurs at the meta‑position of the benzamide ring, a regioselectivity that cannot be achieved with the 4‑bromo analogue [1]. Researchers building biaryl‑focused compound libraries should therefore select this isomer deliberately rather than assuming regioisomers are interchangeable.

Kinase‑Focused Medicinal Chemistry Within the 3‑Substituted Benzamide Chemotype

Given class‑level evidence that 3‑halogenated benzamides inhibit Bcr‑Abl kinase [1], the 3‑bromo‑N‑(3‑methylphenyl) variant is a logical starting point for structure‑activity relationship studies aimed at optimising dual Abl/Lyn inhibitors. Procurement of this specific compound allows entry into a validated kinase‑inhibitor chemotype while retaining the bromine handle for further diversification.

Spectroscopic Reference Standard for Regioisomer Verification

The availability of both a NIST‑curated mass spectrum [1] and a Wiley SpectraBase entry [2] makes this compound a reliable identity standard for laboratories that need to confirm the exact regioisomer received. This dual‑source authentication is particularly valuable when ordering from multiple vendors or when the 4‑bromo isomer could be mistakenly supplied.

Intermediate for Agrochemical and Specialty Fine Chemical Synthesis

The bromine atom and the amide linkage make the compound a versatile intermediate for the preparation of herbicides and fungicides, as documented in patent literature on substituted benzamide derivatives [1]. The 3‑bromo regioisomer is specifically required when downstream steps demand meta‑substitution on the benzamide ring.

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